

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

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Compound of Interest

Compound Name: 2,3-Dichloroquinoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.^{[1][2]} Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.^{[2][3]} This guide provides a comprehensive technical overview of the therapeutic applications of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.^{[4][5][6]} Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.^[5]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinolines is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

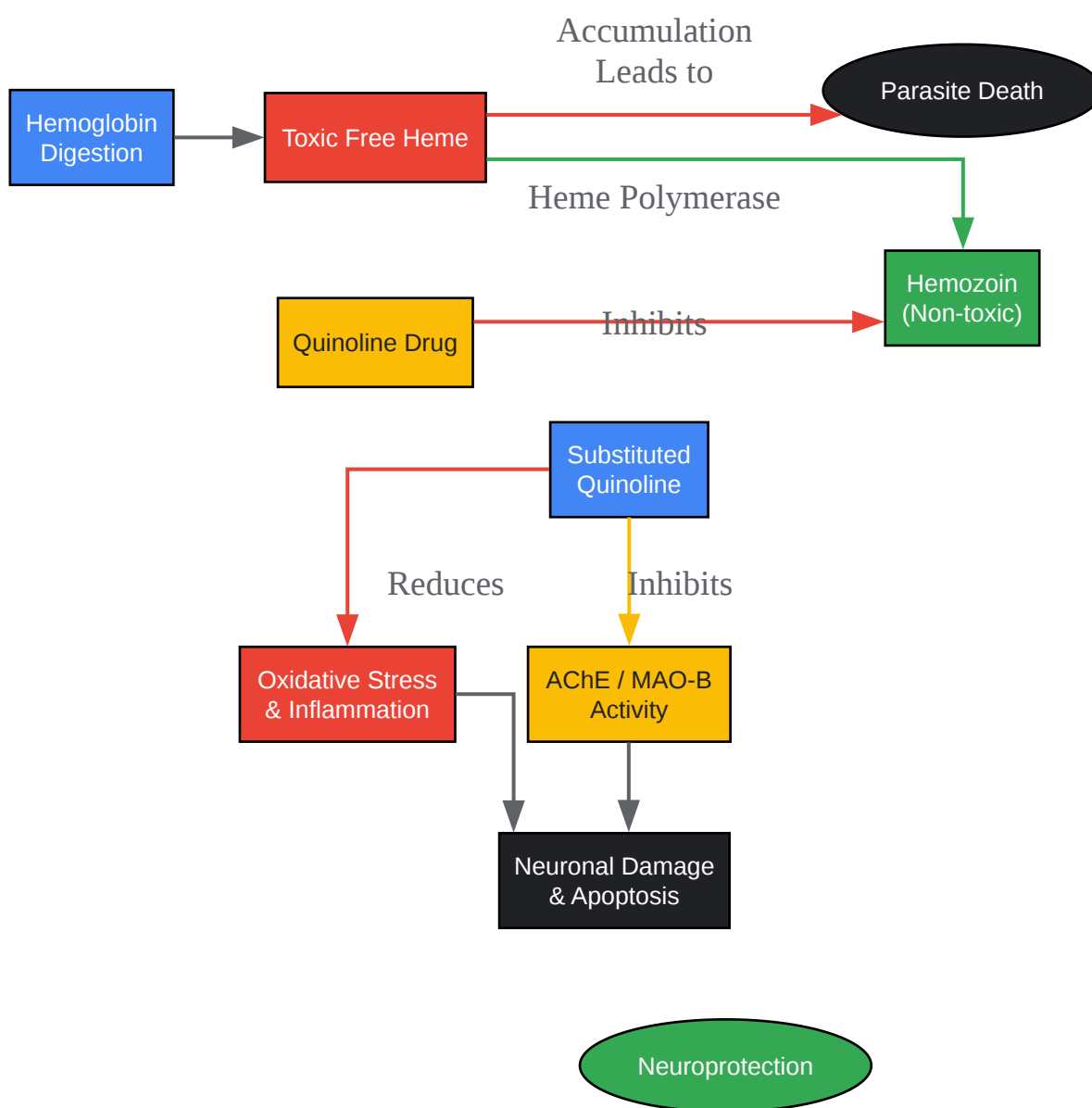
Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-Chalcone Derivatives			
12e	MGC-803 (Gastric)	1.38	[7]
HCT-116 (Colon)	5.34	[7]	
MCF-7 (Breast)	5.21	[7]	
6	HL-60 (Leukemia)	0.59	
7	HepG-2 (Liver)	2.71	
A549 (Lung)	7.47	[7]	
MCF-7 (Breast)	6.55	[7]	
2-(quinoline-4-carbonyl)hydrazide Derivatives			
6a	MCF-7 (Breast)	3.39	[3]
6b	MCF-7 (Breast)	5.94	[3]
6h	MCF-7 (Breast)	2.71	[3]
Substituted Quinolines			
7	T47D (Breast)	0.016 ± 0.003	[8]
2-Arylquinoline Derivatives			
13	HeLa (Cervical)	8.3	[9]
12	PC3 (Prostate)	31.37	[9]
11	PC3 (Prostate)	34.34	[9]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline			

18	HeLa (Cervical)	13.15	[9]
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Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular growth and proliferation.[\[7\]](#) Specifically, they have been shown to target receptor tyrosine kinases like EGFR and VEGFR, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[\[7\]](#)





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